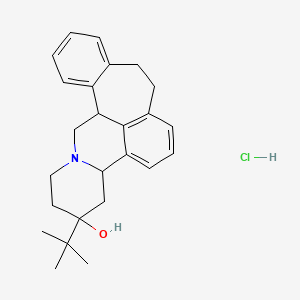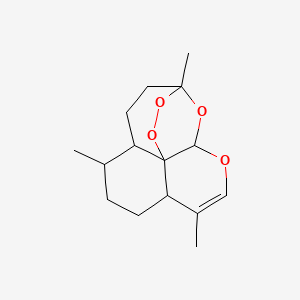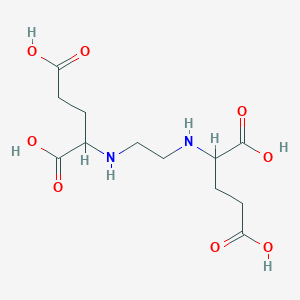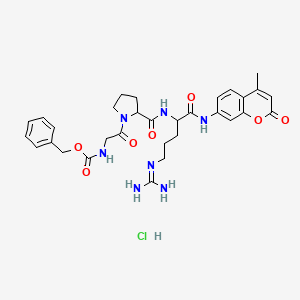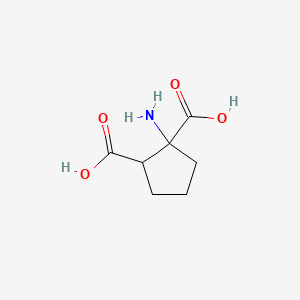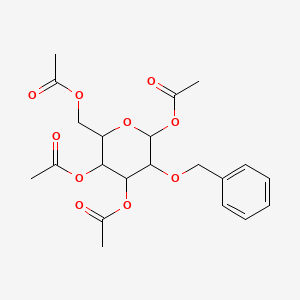
H-DL-Arg-DL-Arg-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Arg-AMC involves the coupling of DL-arginine residues with 7-amido-4-methylcoumarin. The process typically employs solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on a solid support . The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale purification systems ensures high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
H-DL-Arg-DL-Arg-AMC primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The cleavage of the peptide bond between the arginine residues and the 7-amido-4-methylcoumarin results in the release of a fluorescent product .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of specific proteolytic enzymes, such as cathepsin B, under optimal conditions of pH and temperature. For instance, cathepsin B activity is optimal at pH 6.0 and 40°C .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and is used as a marker in various assays .
Applications De Recherche Scientifique
H-DL-Arg-DL-Arg-AMC is widely used in scientific research for the following applications:
Enzymatic Assays: It serves as a substrate for measuring the activity of proteolytic enzymes, such as cathepsin B, in various biological samples.
Cancer Research: The compound is used to study the role of cathepsin B in cancer cell invasion and metastasis.
Drug Development: It is employed in high-throughput screening assays to identify potential inhibitors of proteolytic enzymes.
Biochemical Studies: The compound aids in understanding the mechanisms of enzyme-substrate interactions and the kinetics of enzymatic reactions.
Mécanisme D'action
The mechanism of action of H-DL-Arg-DL-Arg-AMC involves its cleavage by proteolytic enzymes, resulting in the release of 7-amino-4-methylcoumarin. This fluorescent product can be quantitatively measured to determine enzyme activity. The molecular targets of this compound are the active sites of proteolytic enzymes, where the cleavage occurs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Arg-Arg-AMC: Another substrate for cathepsin B, differing in the presence of a carbobenzoxy (Z) protecting group.
Boc-Gly-Arg-Arg-AMC: A substrate for thrombin, featuring a tert-butyloxycarbonyl (Boc) protecting group.
Z-Phe-Arg-AMC: A substrate for cathepsin L, containing a phenylalanine residue.
Uniqueness
H-DL-Arg-DL-Arg-AMC is unique due to its high specificity for cathepsin B and its ability to release a highly fluorescent product upon cleavage. This makes it an invaluable tool in enzymatic assays and cancer research .
Propriétés
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N9O4/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCFVTDDPZJPRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N9O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/no-structure.png)
![4a,7-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320147.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B12320161.png)
